Angelic Acid Methyl Ester

Description

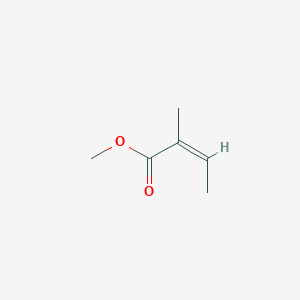

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJWBYNQJLBIGS-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302312 | |

| Record name | Methyl (2Z)-2-methyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5953-76-4, 6622-76-0 | |

| Record name | Methyl (2Z)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5953-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylisocrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005953764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tiglate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (2Z)-2-methyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylisocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Occurrence and Sources of Angelic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, sources, and isolation of angelic acid methyl ester and its related angelic acid esters. This document details quantitative data from various plant sources, outlines experimental protocols for extraction and analysis, and presents visualizations of the biosynthetic pathway and experimental workflows.

Natural Occurrence and Sources

Angelic acid and its esters, including the methyl ester, are monocarboxylic unsaturated organic compounds predominantly found in plants of the Apiaceae family. These compounds are known for their characteristic pungent, ethereal aroma and are components of various essential oils.

Primary Natural Sources:

-

Angelica archangelica (Garden Angelica): The roots of Angelica archangelica are a significant source of angelic acid, with concentrations of the free acid being approximately 0.3%.[1] While the presence of methyl angelate is expected as a volatile component, quantitative data for the ester is less specific than for the free acid. The plant has a long history of use in traditional medicine and as a flavoring agent.[2][3][4]

-

Anthemis nobilis (Roman Chamomile): The essential oil of Roman chamomile flowers is a rich source of various angelic acid esters.[5] These esters are major contributors to the oil's characteristic aroma and are considered active components.[5][6] Isobutyl angelate, 2-methylbutyl angelate, and isoamyl angelate are often the most abundant angelate esters found in Roman chamomile oil.[7]

-

Peucedanum ostruthium (Masterwort): This plant, also a member of the Apiaceae family, is another known source of angelic acid and its derivatives.[5] It has been traditionally used in European folk medicine.

-

Ferula Species: Various species within the Ferula genus, another member of the Apiaceae family, have been reported to contain angelic acid and its esters as part of their essential oil composition.

-

Other Sources: Angelic acid and its esters have also been identified in other plants such as Levisticum officinale (lovage) and Schoenocaulon officinale (sabadilla).[8]

Quantitative Data

The concentration and composition of angelic acid and its esters can vary significantly based on the plant species, geographical location, harvesting time, and the specific part of the plant used. The following table summarizes available quantitative data for angelic acid and its esters in various natural sources.

| Plant Species | Plant Part | Compound | Concentration / Percentage | Reference |

| Angelica archangelica | Roots | Angelic Acid | ~ 0.3% | [1] |

| Anthemis nobilis (Roman Chamomile) | Flowers | Isobutyl angelate | 21.6% - 44.84% | [5][7][9] |

| Anthemis nobilis (Roman Chamomile) | Flowers | 2-Methylbutyl angelate | 14.4% - 18.71% | [5][9] |

| Anthemis nobilis (Roman Chamomile) | Flowers | Methylallyl angelate | 9.1% - 11.85% | [5][9] |

| Anthemis nobilis (Roman Chamomile) | Flowers | Isoamyl angelate | up to 27.40% | [7] |

| Anthemis nobilis (Roman Chamomile) | Flowers | Propyl angelate | ~1.47% | [5] |

Experimental Protocols

The isolation and identification of angelic acid and its esters from natural sources typically involve a multi-step process including extraction, separation, and analysis.

Extraction of Angelic Acid from Angelica archangelica Roots

This protocol describes a general procedure for the extraction of angelic acid from the roots of Angelica archangelica.

3.1.1. Sample Preparation:

-

Dry the Angelica archangelica roots to a constant weight.

-

Grind the dried roots into a fine powder to increase the surface area for extraction.

3.1.2. Solvent Extraction:

-

Methanol Extraction: Submerge the powdered root material in methanol. For optimal extraction, heat the mixture at 60°C for 36 hours.[10]

-

Chloroform Extraction: Alternatively, chloroform can be used as the solvent for extracting nonpolar compounds.

-

After extraction, filter the mixture to separate the solvent containing the extract from the solid plant material.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a low temperature to obtain the crude extract.[10]

3.1.3. Acid-Base Extraction for Isolation of Acidic Components:

-

Dissolve the crude extract in an organic solvent such as diethyl ether.

-

Extract the organic solution with a mild aqueous base, such as a 5% sodium bicarbonate solution. This converts the angelic acid into its water-soluble salt.

-

Separate the aqueous layer containing the sodium angelate.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to regenerate the free angelic acid, which can then be extracted back into an organic solvent.

Purification via Esterification and Fractional Distillation

To separate angelic acid from its more stable isomer, tiglic acid, a process of esterification followed by fractional distillation is often employed.

3.2.1. Esterification:

-

React the crude acid extract with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to convert the mixture of angelic and tiglic acids into their corresponding methyl esters.[10]

3.2.2. Fractional Distillation:

-

Perform fractional distillation of the methyl ester mixture under reduced pressure. This lowers the boiling points and minimizes the risk of isomerization of the this compound to the tiglic acid methyl ester.[10]

-

Collect the fraction that distills at the boiling point corresponding to methyl angelate under the applied vacuum.

3.2.3. Hydrolysis:

-

Hydrolyze the purified methyl angelate back to angelic acid using a mild base (e.g., sodium hydroxide solution), followed by acidification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard analytical technique for identifying and quantifying volatile compounds like this compound in essential oils and plant extracts.

3.3.1. Sample Preparation:

-

Dilute the essential oil or a solvent extract of the plant material in a suitable solvent (e.g., hexane or dichloromethane).

3.3.2. GC-MS Conditions (General Example):

-

Gas Chromatograph: Equipped with a capillary column suitable for essential oil analysis (e.g., DB-5ms).

-

Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C and ramping up to 240°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries.

Mandatory Visualizations

Biosynthesis of Angelic Acid

Angelic acid biosynthesis is linked to the catabolism of the branched-chain amino acid L-isoleucine. The pathway involves several enzymatic steps to produce angeloyl-CoA, the precursor to angelic acid.

Caption: Biosynthesis pathway of Angelic Acid from L-Isoleucine.

Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and identification of angelic acid and its esters from a plant source.

Caption: Experimental workflow for isolating and identifying this compound.

References

- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]

- 4. jmrhs.info [jmrhs.info]

- 5. researchgate.net [researchgate.net]

- 6. cir-safety.org [cir-safety.org]

- 7. ANGELIC ACID(565-63-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Angelic Acid Methyl Ester (CAS: 5953-76-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic acid methyl ester, with the CAS number 5953-76-4, is an unsaturated monocarboxylic acid ester.[1] Its chemical name is methyl (2Z)-2-methyl-2-butenoate.[1] This compound is of interest to researchers in various fields, including organic synthesis and drug discovery, due to the prevalence of the angelate moiety in a number of biologically active natural products. Angelic acid esters, in general, are known to be active components in some herbal medicines.[2] This guide provides a comprehensive overview of the technical details of this compound, including its chemical and physical properties, synthesis, spectral data, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Boiling Point | 130 °C at 760 mmHg | [3][4] |

| Flash Point | 35 °C | [3] |

| Refractive Index (n_D^20) | 1.43 | [3] |

| Purity (typical) | >95.0% (GC) | [1][3] |

Synthesis

While specific, detailed protocols for the synthesis of this compound are not abundantly available in the public domain, it can be prepared through common esterification methods. Two primary routes are the Fischer esterification of angelic acid and the transesterification of other angelate esters.

Fischer Esterification of Angelic Acid

This method involves the reaction of angelic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The general workflow for such a reaction is outlined below.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve angelic acid in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation to yield pure this compound.

Spectral Data

Detailed spectral data with peak assignments for this compound are essential for its unambiguous identification. While publicly available, fully assigned spectra are scarce, the following provides expected spectral characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups and the vinyl proton, as well as the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the (Z)-configuration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two olefinic carbons, the two methyl carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration |

| ~1715 | C=O stretch (ester) |

| ~1650 | C=C stretch |

| ~1250 | C-O stretch (ester) |

| ~2950 | C-H stretch (sp³) |

| ~3020 | C-H stretch (sp²) |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 114, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure of an unsaturated ester.

Biological Activity

Specific studies detailing the biological activity of this compound are limited in publicly accessible literature. However, the broader class of angelate esters, found in various plants, has been associated with a range of biological activities. For instance, esters of angelic acid are known to be active components in some traditional herbal medicines.[2]

Further research is required to elucidate the specific biological effects, mechanism of action, and potential therapeutic applications of pure this compound. In vitro assays could be employed to investigate its potential cytotoxic, anti-inflammatory, or antimicrobial properties.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store the compound in a tightly closed container in a cool, dry place.[1][3]

Conclusion

This compound is a valuable compound for synthetic and medicinal chemistry research. While detailed biological data is currently lacking, its structural motif, present in numerous natural products, suggests potential for interesting biological activities. This guide provides a foundational understanding of its properties, synthesis, and spectral characteristics to aid researchers in their investigations. Further studies are warranted to fully explore the pharmacological potential of this molecule.

References

An In-depth Technical Guide to the Spectroscopic Data of Angelic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Angelic Acid Methyl Ester (also known as methyl (2Z)-2-methylbut-2-enoate), a valuable compound in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound, providing a quick and clear reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the connectivity and chemical environment of its atoms.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| ~6.05 | q | ~7.1 | 1H | =C-H |

| ~3.70 | s | - | 3H | -O-CH₃ |

| ~1.95 | d | ~1.5 | 3H | =C-CH₃ (cis to COOCH₃) |

| ~1.85 | d | ~7.1 | 3H | =C(H)-CH₃ (trans to COOCH₃) |

Note: Predicted data based on typical values for similar structures. Actual values may vary.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~168.0 | C =O (Ester carbonyl) |

| ~138.5 | =C -H |

| ~128.0 | =C (CH₃) |

| ~51.5 | -O-C H₃ |

| ~20.5 | =C-C H₃ (cis to COOCH₃) |

| ~15.8 | =C(H)-C H₃ (trans to COOCH₃) |

Note: Predicted data based on typical values for similar structures. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium-Strong | C-H stretch (sp³) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

Note: Predicted data based on typical values for similar structures. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Relative Intensity (%) | Assignment |

| 114 | ~25 | [M]⁺ (Molecular Ion) |

| 83 | ~100 | [M - OCH₃]⁺ |

| 55 | ~80 | [C₄H₇]⁺ |

| 41 | ~40 | [C₃H₅]⁺ |

Note: Predicted data based on typical fragmentation patterns of similar esters. Actual values may vary.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

-

A sample of high-purity this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are typically required to obtain a good spectrum due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For Fourier Transform Infrared (FTIR) analysis, the sample can be prepared as a thin film.

-

A small amount of this compound is dissolved in a volatile solvent (e.g., dichloromethane).

-

The solution is applied to a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

Instrumentation and Data Acquisition:

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of scans are co-added to obtain a high-quality spectrum. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the this compound sample is dissolved in a suitable volatile solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

-

The solution is injected into the GC system.

Instrumentation and Data Acquisition:

-

Instrument: A GC-MS system equipped with a capillary column suitable for the analysis of esters (e.g., a DB-5 or equivalent).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Mandatory Visualizations

General Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Logical relationship of spectroscopic data to the molecular structure of this compound.

An In-depth Technical Guide to the Stereoisomerism and Chirality of Angelic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of angelic acid methyl ester. It includes a detailed comparison of the physicochemical properties of its stereoisomers, protocols for key experiments, and an examination of relevant signaling pathways, presented with the clarity and rigor required for research and development in the pharmaceutical and chemical industries.

Stereoisomerism of this compound

This compound, systematically named methyl (2Z)-2-methylbut-2-enoate, is an unsaturated ester. Its stereochemistry is defined by the geometry of the carbon-carbon double bond.

Geometric Isomerism: The core of this compound's stereoisomerism lies in E/Z (or cis/trans) isomerism, a form of diastereomerism. This arises from the restricted rotation around the C2=C3 double bond, leading to two distinct spatial arrangements of the substituents.

-

This compound ((Z)-isomer): In this isomer, the higher priority groups on each carbon of the double bond, the methyl group (-CH₃) and the methoxycarbonyl group (-COOCH₃), are on the same side of the double bond. This is also referred to as the cis isomer.

-

Tiglic Acid Methyl Ester ((E)-isomer): This is the geometric isomer of this compound. Here, the higher priority groups are on opposite sides of the double bond. This is also known as the trans isomer.

Chirality: this compound is achiral . It does not possess a stereocenter (a carbon atom attached to four different groups) and does not exhibit optical activity. The molecule has a plane of symmetry that bisects the double bond, making it superimposable on its mirror image.

The relationship between these two isomers is that they are diastereomers – stereoisomers that are not mirror images of each other.[1]

Comparative Physicochemical Properties

The differing spatial arrangements of the functional groups in methyl angelate and methyl tiglate lead to distinct physical and chemical properties. The following tables summarize the available quantitative data for these two isomers.

Table 1: General and Physical Properties

| Property | Methyl Angelate ((Z)-isomer) | Methyl Tiglate ((E)-isomer) |

| IUPAC Name | methyl (2Z)-2-methylbut-2-enoate | methyl (2E)-2-methylbut-2-enoate |

| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ |

| Molar Mass | 114.14 g/mol | 114.14 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless liquid |

| Boiling Point | 130 °C | 138-139 °C |

| Density | 0.95 g/cm³ (at 20°C) | 0.9299 g/cm³ (at 20°C)[2] |

| Refractive Index | 1.43 | 1.436 (at 20°C)[3] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Methyl Angelate ((Z)-isomer) | Methyl Tiglate ((E)-isomer) |

| ¹H NMR (CDCl₃) | Data not readily available in a comparative format. Structure is confirmed by NMR by suppliers. | δ (ppm): 6.86 (q, 1H), 3.73 (s, 3H), 1.83 (d, 3H), 1.80 (s, 3H)[4] |

| ¹³C NMR | Data not readily available in a comparative format. | Data available through spectral databases. |

Experimental Protocols

Synthesis of Methyl Angelate via Fischer Esterification of Angelic Acid

This protocol describes a standard laboratory procedure for the synthesis of methyl angelate from angelic acid and methanol using an acid catalyst.

Materials:

-

Angelic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve angelic acid in an excess of anhydrous methanol (typically 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of angelic acid) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude methyl angelate.

-

The crude product can be purified by fractional distillation under reduced pressure.

Isomerization of Methyl Tiglate to Methyl Angelate

This method can be employed to produce methyl angelate from the more thermodynamically stable methyl tiglate.

Materials:

-

Methyl tiglate

-

p-Toluenesulfinic acid (catalyst)

-

Reaction vessel with heating and stirring capabilities

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with methyl tiglate.

-

Add a catalytic amount of p-toluenesulfinic acid (typically 0.1-1% by weight).

-

Heat the mixture with stirring to a temperature between 100-150°C to initiate the isomerization.

-

The equilibrium between the two isomers will be established. Due to the lower boiling point of methyl angelate, it can be selectively removed from the reaction mixture by fractional distillation, driving the equilibrium towards the formation of more methyl angelate.

-

The collected distillate will be enriched in methyl angelate. Further purification can be achieved by a second fractional distillation.

Signaling Pathways Modulated by Angelate-Containing Compounds

While specific signaling pathway data for methyl angelate is not extensively documented, the biological activity of other angelate esters, such as Ingenol-3-angelate, provides valuable insight into how this structural motif can interact with cellular signaling cascades. Ingenol-3-angelate is a potent modulator of several key pathways involved in cell proliferation, inflammation, and apoptosis.

Disclaimer: The following signaling pathways are described for Ingenol-3-angelate and serve as a representative example of the biological activity of an angelate-containing compound. The direct effects of methyl angelate on these pathways may differ.

Protein Kinase C (PKC) / MEK / ERK Pathway

Ingenol-3-angelate is a known activator of Protein Kinase C (PKC) isoforms.[5] This activation can, in turn, trigger the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the MEK/ERK pathway.[6][7][8]

Caption: Activation of the PKC/MEK/ERK pathway by Ingenol-3-angelate.

NF-κB Signaling Pathway

The activation of PKC by Ingenol-3-angelate can also lead to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11][12][13] This pathway is a critical regulator of inflammatory responses, immunity, and cell survival.

Caption: NF-κB signaling pathway activation by Ingenol-3-angelate.

PI3K/AKT Signaling Pathway

In some cellular contexts, Ingenol-3-angelate has been shown to inhibit the PI3K/AKT signaling pathway.[1][14][15][16][17] This pathway is crucial for promoting cell survival and proliferation, and its inhibition can contribute to the pro-apoptotic effects of a compound.

Caption: Inhibition of the PI3K/AKT signaling pathway by Ingenol-3-angelate.

Conclusion

This compound is the achiral (Z)-isomer of methyl 2-methylbut-2-enoate, existing as a diastereomer to the (E)-isomer, methyl tiglate. The geometric constraints of the double bond result in measurable differences in their physical properties, which are critical for their separation and characterization. While methyl angelate itself is not extensively studied for its biological activity, the presence of the angelate moiety in other natural and synthetic compounds suggests its potential to modulate key cellular signaling pathways. This guide provides a foundational understanding of the stereochemical and physicochemical properties of this compound, along with practical experimental protocols and insights into its potential biological relevance, to support further research and development.

References

- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Methyl tiglate | 6622-76-0 [chemicalbook.com]

- 4. Methyl tiglate(6622-76-0) 1H NMR [m.chemicalbook.com]

- 5. Protein kinase C activates the MEK-ERK pathway in a manner independent of Ras and dependent on Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PKC pathway and ERK/MAPK pathway are required for induction of cyclin D1 and p21Waf1 during 12-o-tetradecanoylphorbol 13-acetate-induced differentiation of myeloleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | PKC-mediated phosphorylation and activation of the MEK/ERK pathway as a mechanism of acquired trastuzumab resistance in HER2-positive breast cancer [frontiersin.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-kB pathway overview | Abcam [abcam.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. cusabio.com [cusabio.com]

- 16. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 17. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

Angelic Acid Methyl Ester discovery and historical context

An In-depth Technical Guide to the Discovery and Historical Context of Angelic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring unsaturated ester, has garnered interest for its presence in various plant species and its applications in the fragrance and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, synthesis, and natural occurrence of this compound. Detailed experimental protocols for its synthesis are provided, along with spectroscopic data for its characterization.

Introduction

Angelic acid and its esters are monocarboxylic unsaturated organic compounds found predominantly in plants of the Apiaceae family.[1] The parent compound, angelic acid, was first isolated in 1842 by the German pharmacist Ludwig Andreas Buchner from the roots of the garden angelica (Angelica archangelica), from which it derives its name.[1][2][3][4] Angelic acid is the cis isomer of 2-methyl-2-butenoic acid, with its more thermodynamically stable trans isomer being tiglic acid.[3] The esters of angelic acid, known as angelates, are often the active components in various herbal medicines and contribute to the characteristic aroma of certain essential oils.[1] This guide focuses specifically on the methyl ester of angelic acid, detailing its history, properties, and synthesis.

Historical Context and Discovery

While the discovery of angelic acid is well-documented, the specific first isolation or synthesis of its methyl ester is less so. It is probable that methyl angelate was first prepared as a derivative of angelic acid for the purpose of structural elucidation or as part of the broader chemical analysis of essential oils where angelic acid esters are prevalent.

A significant publication in the history of angelic acid ester synthesis is the 1960 paper by S. Morris Kupchan and Adriano Afonso, which described a method for the synthesis of various esters of angelic acid.[5] In the latter half of the 20th century, interest in angelic acid esters grew, particularly in the flavor and fragrance industry, leading to the development of industrial-scale synthetic methods. These methods often involve the isomerization of the more readily available tiglic acid or its esters.[6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[7] Its key physicochemical properties are summarized in the table below, along with those of its parent compound, angelic acid, for comparison.

| Property | This compound | Angelic Acid |

| CAS Number | 5953-76-4[7] | 565-63-9[1] |

| Molecular Formula | C₆H₁₀O₂[8] | C₅H₈O₂[1] |

| Molecular Weight | 114.14 g/mol [8] | 100.12 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[7] | Colorless monoclinic prisms[1] |

| Boiling Point | 130 °C at 760 mmHg | 185 °C at 760 mmHg[1] |

| Density | 0.95 g/cm³ (20/20 °C) | 0.983 g/cm³ (47 °C)[1] |

| Refractive Index (n_D) | 1.43 (20 °C) | 1.4434 (47 °C)[1] |

| Purity (typical) | >95.0% (GC) | - |

| Solubility | Soluble in methanol | Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the esterification of angelic acid or the isomerization of methyl tiglate.

Esterification of Angelic Acid

This is a direct method where angelic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Fischer Esterification of Angelic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve angelic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted angelic acid) and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

-

Purification: Purify the crude product by fractional distillation under reduced pressure.

Isomerization of Methyl Tiglate

Due to the higher thermodynamic stability and often greater availability of tiglic acid, a common industrial approach is to synthesize methyl tiglate first and then isomerize it to this compound.

Experimental Protocol: Isomerization of Methyl Tiglate

-

Reaction Setup: In a suitable reaction vessel, place methyl tiglate and a catalytic amount of an organic sulfinic acid, such as p-toluenesulfinic acid (typically 0.01% to 10% by weight of the methyl tiglate).[6]

-

Heating: Heat the mixture to a temperature in the range of 50-170 °C.[6] The reaction is often carried out without a solvent.

-

Equilibrium: The reaction will proceed to a thermal equilibrium mixture containing both methyl tiglate and methyl angelate. The content of methyl angelate in the equilibrium mixture is typically around 7-10%.[9]

-

Purification: The desired methyl angelate can be separated from the unreacted methyl tiglate by fractional distillation under reduced pressure, taking advantage of their different boiling points (methyl angelate has a lower boiling point).[6]

Natural Occurrence

This compound has been identified as a volatile component in a number of plant species. Its presence contributes to the floral and fruity aromas of these plants. Some notable examples include:

-

Champaca Concrete (Michelia alba) : Found at a concentration of approximately 0.13%.[7]

-

Magnolia Species : Identified in various magnolia species, including Liriodendron tulipifera (Tulip tree), Magnolia grandiflora (Southern magnolia), and Magnolia heptapeta (Yulan magnolia).[10]

-

Roman Chamomile (Anthemis nobilis) : While the oil is rich in various angelate esters, the specific presence of methyl angelate is also reported.[1]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the two methyl groups, the vinyl proton, and the methoxy group protons. The coupling between the vinyl proton and the adjacent methyl group protons will be observable.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two olefinic carbons, the two methyl carbons, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (around 1715-1740 cm⁻¹), as well as C=C stretching (around 1640-1680 cm⁻¹) and C-O stretching vibrations.

-

Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) at m/z 114.[11] Fragmentation patterns will be consistent with the structure of an unsaturated methyl ester.

Applications and Future Perspectives

This compound is primarily used in the fragrance industry for its pleasant, fruity-herbaceous odor. Its presence in natural extracts also makes it a marker compound for the quality control of essential oils. In the context of drug development, while the parent angelic acid and other esters have shown various biological activities, including sedative and anti-inflammatory effects, the specific pharmacological profile of the methyl ester is an area for further investigation. Its potential as a lead compound or a scaffold for the synthesis of novel therapeutic agents remains to be fully explored.

Conclusion

This compound, while not having a singular, celebrated moment of discovery like its parent acid, holds a significant place in the chemistry of natural products and fragrances. Its synthesis, primarily through the esterification of angelic acid or isomerization of methyl tiglate, is well-established. With its presence in various aromatic plants and its pleasant organoleptic properties, it continues to be a compound of interest for chemists and researchers in various fields. Future studies may further elucidate its potential biological activities, opening new avenues for its application in the pharmaceutical and nutraceutical industries.

References

- 1. Angelic Acid [drugfuture.com]

- 2. methyl allyl angelate, 61692-78-2 [thegoodscentscompany.com]

- 3. acs.org [acs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]

- 7. methyl angelate, 5953-76-4 [thegoodscentscompany.com]

- 8. scbt.com [scbt.com]

- 9. EP0112394A1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]

- 10. The Pherobase Floral Compound: Methyl (Z)-2-methyl-2-butenoate (C6H10O2) [pherobase.com]

- 11. spectrabase.com [spectrabase.com]

The Biosynthesis of Angelic Acid Methyl Ester in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelic acid, a volatile monocarboxylic unsaturated organic acid, and its esters are significant natural products primarily found in plants of the Apiaceae family, such as Angelica archangelica and Roman chamomile (Anthemis nobilis).[1] These compounds are of considerable interest to the pharmaceutical and biotechnology sectors due to their wide range of medicinal properties, including anti-inflammatory, analgesic, and sedative effects. This technical guide provides a comprehensive overview of the core biosynthetic pathway of angelic acid, which is intricately linked to the catabolism of the branched-chain amino acid L-isoleucine. Furthermore, this document proposes a subsequent enzymatic step for the formation of angelic acid methyl ester, a common derivative found in essential oils. This guide details the enzymatic reactions, summarizes available quantitative data, outlines detailed experimental protocols for pathway investigation, and provides visualizations of the key processes to facilitate further research and drug development.

Core Biosynthesis of Angelic Acid

The biosynthesis of angelic acid in plants is not a standalone pathway but is integrated within the catabolism of L-isoleucine. The pathway initiates with the conversion of L-isoleucine to its corresponding α-keto acid, which is then oxidatively decarboxylated to form a branched-chain acyl-CoA. A series of subsequent enzymatic reactions leads to the formation of tiglyl-CoA, the trans-isomer of angeloyl-CoA. A critical isomerization step converts tiglyl-CoA to angeloyl-CoA, the immediate precursor to angelic acid. Finally, the hydrolysis of the thioester bond of angeloyl-CoA releases free angelic acid.

The proposed enzymatic steps are as follows:

-

Transamination of L-Isoleucine: The pathway begins with the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction yields (S)-3-methyl-2-oxopentanoate.

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC) . This multi-enzyme complex converts (S)-3-methyl-2-oxopentanoate to (S)-2-methylbutanoyl-CoA.

-

Dehydrogenation: (S)-2-methylbutanoyl-CoA is then dehydrogenated by an acyl-CoA dehydrogenase to form tiglyl-CoA.

-

Isomerization: This is a crucial and not yet fully elucidated step in plants. It is proposed that tiglyl-CoA is isomerized to its cis-isomer, angeloyl-CoA, by a specific enoyl-CoA isomerase . The definitive identification and characterization of this enzyme in plants remain an active area of research.

-

Hydrolysis: The final step in angelic acid formation is the hydrolysis of the thioester bond of angeloyl-CoA by an acyl-CoA thioesterase , releasing free angelic acid.[2]

Proposed Biosynthesis of this compound

While the direct biosynthesis of this compound has not been explicitly detailed in the literature for plants, a plausible mechanism involves the esterification of free angelic acid. This reaction is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. Plant O-methyltransferases (OMTs) are a large family of enzymes known to methylate a wide variety of substrates, including carboxylic acids.[3][4] Specifically, benzenoid carboxyl methyltransferases have been identified that synthesize methyl esters like methyl benzoate and methyl salicylate, which contribute to floral scents.[5][6][7]

The proposed enzymatic step is:

Methylation of Angelic Acid: A carboxyl methyltransferase utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to catalyze the transfer of a methyl group to the carboxyl group of angelic acid, forming this compound and S-adenosyl-L-homocysteine (SAH).

Data Presentation: Quantitative Analysis

Quantitative data on the concentration of angelic acid and its esters in plants are dispersed throughout the literature. The following table summarizes some of the reported values to provide a comparative overview. It is important to note that concentrations can vary significantly based on the plant species, developmental stage, environmental conditions, and the specific plant part analyzed.

| Plant Species | Compound | Concentration | Plant Part | Reference |

| Angelica archangelica | Angelic acid | ~0.3% | Roots | [1] |

| Anthemis nobilis (Roman Chamomile) | Esters of angelic and tiglic acids | ~85% of essential oil | Flowers | [1] |

| Angelica glauca | Fatty acid methyl esters | Petroselinic acid (74.26%) and oleic acid (7.37%) were major components | Seeds | [8] |

| Angelica sinensis | Ferulic acid and Z-ligustilide | Varies significantly with cultivation region and root part | Roots | [9][10] |

Note: The data for Angelica glauca highlights the presence of other methyl esters, indicating the general capability of Angelica species to produce such compounds. More targeted quantitative studies are required to determine the precise concentrations of this compound in various plant sources.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biosynthesis of angelic acid and its methyl ester.

Quantification of Angelic Acid and this compound by GC-MS

This protocol describes the extraction and quantification of angelic acid and its methyl ester from plant material. For the quantification of angelic acid, a derivatization step to its methyl ester is necessary to improve volatility for GC-MS analysis.[5]

a. Sample Preparation:

-

Accurately weigh approximately 1 g of finely ground, lyophilized plant material.

-

Add 10 mL of a methanol:water (80:20, v/v) solution.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge the extract at 4,000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

b. Derivatization (for Angelic Acid Quantification):

-

Take a 1 mL aliquot of the plant extract.

-

Add 2 mL of 10% Boron Trifluoride-Methanol solution.

-

Heat the mixture at 60°C for 30 minutes in a sealed vial.

-

After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex vigorously for 2 minutes and then centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the methyl esters to a new vial for GC-MS analysis.

c. GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection: Inject 1 µL of the hexane extract in splitless mode.

-

Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

-

Quantification: Use a standard curve of authentic this compound for quantification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 114, 83, 69, 41 for this compound) can be used for enhanced sensitivity.[5]

Enzyme Assay for Branched-Chain Amino Acid Aminotransferase (BCAT)

This protocol is adapted from methods used for characterizing BCAT enzymes from other plant species.[11][12]

a. Enzyme Extraction:

-

Homogenize fresh plant tissue in an extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, 5 mM DTT, and 1% PVPP).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract for the assay.

b. Assay Mixture (1 mL total volume):

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM L-Isoleucine

-

5 mM α-ketoglutarate

-

0.2 mM Pyridoxal-5'-phosphate (PLP)

-

0.2 mM NADH

-

10 units of glutamate dehydrogenase (as a coupling enzyme)

-

50-100 µL of crude enzyme extract

c. Procedure:

-

Pre-incubate the assay mixture without L-isoleucine for 5 minutes at 30°C.

-

Initiate the reaction by adding L-isoleucine.

-

Monitor the decrease in absorbance at 340 nm for 10 minutes using a spectrophotometer. The rate of NADH oxidation is proportional to the BCAT activity.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate per minute.

Enzyme Assay for Acyl-CoA Thioesterase

This protocol is based on the use of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to detect the release of free Coenzyme A.[13]

a. Assay Mixture (1 mL total volume):

-

100 mM Tris-HCl buffer, pH 7.5

-

0.2 mM DTNB

-

50 µM Angeloyl-CoA (substrate)

-

50-100 µL of crude or purified enzyme extract

b. Procedure:

-

Add all components except the enzyme extract to a cuvette and measure the background rate of DTNB reduction at 412 nm.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase is proportional to the thioesterase activity.

-

Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Enzyme Assay for Carboxyl Methyltransferase

This is a general protocol for assaying SAM-dependent methyltransferases.[6][14][15]

a. Assay Mixture (100 µL total volume):

-

100 mM Tris-HCl buffer, pH 7.5

-

1 mM Dithiothreitol (DTT)

-

200 µM Angelic acid

-

50 µM S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM)

-

10-20 µg of crude or purified enzyme extract

b. Procedure:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of 2N HCl.

-

Extract the radioactive product, this compound, by adding 500 µL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Transfer 400 µL of the upper organic phase to a scintillation vial.

-

Evaporate the solvent and add 4 mL of scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Enzyme activity is calculated based on the amount of radioactive methyl group incorporated into the product per unit time.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-isoleucine in plants.

Experimental Workflow for Enzyme Characterization

Caption: A general experimental workflow for the purification and characterization of biosynthetic enzymes.

Logical Relationship of Biosynthesis and Analysis

Caption: Logical relationship between the biosynthetic pathway and its scientific investigation.

Conclusion and Future Directions

The biosynthesis of angelic acid in plants is a well-established pathway originating from L-isoleucine catabolism. While the formation of this compound is not fully elucidated, the proposed subsequent methylation by a carboxyl methyltransferase presents a strong hypothesis for future investigation. This technical guide provides a foundational framework for researchers in natural product chemistry, drug development, and plant biochemistry.

Future research should focus on:

-

Identification and characterization of the putative enoyl-CoA isomerase responsible for the conversion of tiglyl-CoA to angeloyl-CoA in plants.

-

Isolation and functional characterization of the carboxyl methyltransferase that catalyzes the methylation of angelic acid.

-

Comprehensive quantitative profiling of angelic acid and its esters across a wider range of plant species and tissues.

-

Metabolic engineering of these pathways in microbial or plant systems to enhance the production of medicinally valuable angelates.

By addressing these research gaps, a more complete understanding of this compound biosynthesis can be achieved, paving the way for its sustainable production and therapeutic application.

References

- 1. Angelic acid - Wikipedia [en.wikipedia.org]

- 2. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]

- 3. protocols.io [protocols.io]

- 4. Quantitative analysis of marker compounds in Angelica gigas, Angelica sinensis, and Angelica acutiloba by HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Floral benzenoid carboxyl methyltransferases: From in vitro to in planta function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Angelica sinensis (Oliv.) Diels: Influence of Value Chain on Quality Criteria and Marker Compounds Ferulic Acid and Z-Ligustilide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical and Biological Assessment of Angelica Roots from Different Cultivated Regions in a Chinese Herbal Decoction Danggui Buxue Tang - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Purification and characterization of a branched-chain amino acid aminotransferase from Lactobacillus paracasei subsp. paracasei CHCC 2115 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineering of thioesterase YciA from Haemophilus influenzae for production of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Angelic Acid Methyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of angelic acid methyl ester in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known qualitative and estimated solubility information. Furthermore, it offers a detailed, generalized experimental protocol for the precise determination of its solubility, which can be adapted for specific laboratory contexts.

Core Topic: Solubility of this compound

This compound, also known as methyl angelate, is an unsaturated ester with applications in the synthesis of natural products and as a flavoring and fragrance agent.[1] Its solubility is a critical physicochemical property for its application in chemical synthesis, formulation development, and various analytical procedures. Understanding its behavior in different organic solvents is essential for process optimization, purification, and the development of solvent systems for drug delivery.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H10O2 | [2][3] |

| Molecular Weight | 114.14 g/mol | [3] |

| Boiling Point | 130 °C at 760 mmHg | [3] |

| Density | 0.95 g/cm³ | [3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Odor | Pungent, ethereal | [3] |

Quantitative Solubility Data

| Solvent | Classification | Solubility | Temperature (°C) | Notes |

| Methanol | Alcohol (Polar, Protic) | Soluble | Not Specified | [3][4] |

| Alcohol (General) | Alcohol | Soluble | Not Specified | [5] |

| Water | Aqueous (Polar, Protic) | 3813 mg/L (estimated) | 25 | [5] |

It is important to note that "soluble" is a qualitative term and does not provide the precise concentration at which this compound dissolves in these solvents. For applications requiring exact concentrations, experimental determination of solubility is necessary.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of Stock Solutions for Calibration:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

These standards will be used to create a calibration curve for quantifying the dissolved ester.

-

-

Equilibrium Solubility Determination:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

Angelic Acid Methyl Ester physical constants and data

An In-depth Technical Guide to the Physical Constants and Data of Angelic Acid Methyl Ester

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This document provides a comprehensive overview of the physical constants, spectroscopic data, and relevant experimental protocols for this compound (also known as methyl angelate).

Chemical Identity and Structure

This compound is the methyl ester of angelic acid, the cis isomer of 2-methyl-2-butenoic acid. Its structure is characterized by a carbon-carbon double bond, with the methyl and methoxycarbonyl groups on the same side of the double bond.

-

IUPAC Name : methyl (2Z)-2-methylbut-2-enoate

-

Synonyms : this compound, (Z)-2-Methyl-2-butenoic Acid Methyl Ester, 2-Methylisocrotonic Acid Methyl Ester, Methyl (Z)-2-Methyl-2-butenoate, Methyl 2-Methylisocrotonate[1]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow, clear liquid | [1][6][7] |

| Physical State | Liquid (at 20 °C) | [1][2][7] |

| Boiling Point | 130 °C (at 760 mmHg) | [1][6][7][8][9] |

| Specific Gravity | 0.95 (at 20/20 °C) | [1][2][6][7] |

| Refractive Index | 1.43 - 1.434 (at 20 °C) | [1][2][6] |

| Flash Point | 35 °C | [1][7][8] |

| Solubility | Soluble in methanol and other alcohols.[1][6][7][8][9] Estimated water solubility of 3813 mg/L at 25 °C.[8] | |

| Purity | Typically >95.0% (by GC) | [1][7] |

| Storage Conditions | Refrigerated (0-10°C).[1][6][7][9] Heat sensitive.[1][2][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopic Method | Key Observations | Reference(s) |

| ¹H NMR | The proton NMR spectrum is used to confirm the molecular structure. | [1][10] |

| IR Spectroscopy | The infrared spectrum confirms the presence of functional groups. A strong absorption peak around 1730 cm⁻¹ is indicative of the ester carbonyl group, while peaks near 1180 and 950 cm⁻¹ further support the ester functionality.[10][11] | |

| Mass Spectrometry | Gas chromatography-mass spectrometry (GC-MS) data is available for the compound, confirming its molecular weight.[3] |

Experimental Protocols

The synthesis and purification of this compound, as well as its use in the synthesis of other angelates, involve specific laboratory procedures.

Synthesis and Purification via Fractional Distillation

A common method to obtain pure Angelic Acid involves the separation of its methyl ester from the more stable tiglic acid isomer.[12]

-

Esterification : A mixture of angelic acid and tiglic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid, to convert the acids to their corresponding methyl esters.

-

Fractional Distillation : The resulting mixture of methyl angelate and methyl tiglate is separated using a fractional distillation apparatus. This process is conducted under reduced pressure to lower the boiling points and prevent the heat-induced isomerization of the less stable methyl angelate to methyl tiglate.[12]

-

Collection : The fraction that distills at the boiling point corresponding to methyl angelate (adjusted for the reduced pressure) is collected.

-

Hydrolysis (Optional) : If pure angelic acid is the desired product, the collected methyl angelate is then hydrolyzed using a mild base (e.g., sodium hydroxide solution), followed by acidification to yield angelic acid.[12]

Synthesis of Novel Angelate Esters via Transesterification

Methyl angelate can serve as a starting material for the synthesis of other angelate esters.[10][13]

-

Reaction Setup : Methyl angelate is combined with a desired alcohol (e.g., amyl alcohol, 3-methyl-2-butenyl alcohol) in a solvent such as toluene. An ester exchange catalyst, for instance, dioctyltin laurate, is added to the mixture.[10][13]

-

Reaction Conditions : The mixture is heated under reflux. To drive the equilibrium towards the product, the methanol generated during the reaction is continuously removed. This can be achieved by using a Soxhlet extractor containing a drying agent like molecular sieves.[10][13]

-

Purification : After the reaction is complete, the resulting product mixture is subjected to distillation, often under reduced pressure, to isolate the desired novel angelate ester.[10][13]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the purification of angelic acid, which involves the key intermediate, this compound.

Caption: Workflow for the purification of Angelic Acid.

References

- 1. Methyl Angelate | 5953-76-4 | TCI AMERICA [tcichemicals.com]

- 2. labproinc.com [labproinc.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. Methyl Angelate | 5953-76-4 | TCI EUROPE N.V. [tcichemicals.com]

- 8. methyl angelate, 5953-76-4 [thegoodscentscompany.com]

- 9. This compound | 5953-76-4 [chemicalbook.com]

- 10. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. EP0112394A1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]

Angelic Acid Methyl Ester thermodynamic stability studies

An In-depth Technical Guide to the Thermodynamic Stability of Angelic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound. It focuses on the isomerization equilibrium between this compound and its more stable trans-isomer, methyl tiglate. This document includes quantitative thermodynamic data derived from literature values, detailed experimental protocols for stability assessment, and visualizations of the core chemical and experimental processes.

Introduction: Isomerism and Stability

This compound, formally (2Z)-2-methylbut-2-enoate, is the cis-isomer of methyl 2-methyl-2-butenoate. Its geometric isomer is methyl tiglate, the trans or E-isomer. This stereoisomeric relationship is the foundation of its thermodynamic properties. Due to steric hindrance between the methyl and methoxycarbonyl groups in the cis configuration, this compound is thermodynamically less stable than methyl tiglate.[1][2] This inherent instability leads to a facile isomerization to the more stable trans form, a critical consideration in synthesis, purification, and storage.[1]

The isomerization is a reversible reaction that can be catalyzed by heat, strong mineral acids, or bases.[1] Understanding the equilibrium position and the thermodynamic parameters governing this transformation is essential for professionals handling these compounds.

Caption: Isomerization between this compound and Methyl Tiglate.

Quantitative Thermodynamic Data

The thermodynamic stability of this compound is best understood by examining the equilibrium constant (Keq) and the standard Gibbs free energy change (ΔG°) for its isomerization to methyl tiglate.

Equilibrium Constant (Keq)

An experimental study of the thermal equilibrium between the two isomers found that the mixture contains 7.23% methyl angelate and 90.48% methyl tiglate. From this data, the equilibrium constant can be calculated.

The isomerization reaction is: This compound ⇌ Methyl Tiglate

The equilibrium constant (Keq) is given by the ratio of the concentration of the product to the reactant at equilibrium: Keq = [Methyl Tiglate] / [this compound] Keq = 90.48 / 7.23 ≈ 12.51

Standard Gibbs Free Energy Change (ΔG°)

The standard Gibbs free energy change for the isomerization can be calculated from the equilibrium constant using the following equation:[2][3]

ΔG° = -RT ln(Keq)

Where:

-

R is the ideal gas constant (8.314 J·mol-1·K-1)

-

T is the absolute temperature in Kelvin (assuming standard temperature of 298.15 K)

-

Keq is the equilibrium constant (12.51)

ΔG° = -(8.314 J·mol-1·K-1) × (298.15 K) × ln(12.51) ΔG° ≈ -6259 J·mol-1 ΔG° ≈ -6.26 kJ·mol-1

The negative value of ΔG° confirms that the isomerization to methyl tiglate is a spontaneous process under standard conditions, and that methyl tiglate is the thermodynamically favored isomer.

Enthalpy and Entropy of Isomerization

Table 1: Thermodynamic Parameters for the Isomerization of this compound to Methyl Tiglate

| Parameter | Symbol | Value | Units | Notes |

|---|---|---|---|---|

| Equilibrium Constant | Keq | 12.51 | Unitless | Calculated from equilibrium mixture composition.[4] |

| Standard Gibbs Free Energy | ΔG° | -6.26 | kJ·mol-1 | Calculated at 298.15 K. Confirms spontaneity. |

| Standard Enthalpy | ΔH° | Data not available | kJ·mol-1 | Requires calorimetric data or computational modeling. |

| Standard Entropy | ΔS° | Data not available | J·mol-1·K-1 | Requires ΔH° for calculation. |

Experimental Protocol: Determination of Isomerization Equilibrium

This section outlines a representative experimental protocol for determining the thermodynamic equilibrium between this compound and methyl tiglate. The methodology is based on establishing equilibrium through heating and quantifying the resulting mixture using gas chromatography (GC).[5][6]

Materials and Equipment

-

Reactant: High-purity this compound (>95%)

-

Catalyst: p-Toluenesulfinic acid or concentrated Sulfuric Acid

-

Solvent (for GC): Heptane or Ethyl Acetate (GC grade)

-

Internal Standard (for GC): e.g., Methyl undecanoate or other suitable non-interfering ester

-

Apparatus: Reaction vials with screw caps, heating block or oil bath, volumetric flasks, pipettes, gas chromatograph with a Flame Ionization Detector (GC-FID), and a suitable capillary column (e.g., highly polar poly(biscyanopropyl siloxane) or wax-type column).[7]

Procedure

-

Sample Preparation: Prepare several reaction vials. To each vial, add a precisely weighed amount of this compound (e.g., 100 mg).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfinic acid (e.g., 1-2 mg) to each vial.

-

Equilibration: Place the sealed vials in a heating block set to a constant temperature (e.g., 130°C).[5] Remove individual vials at predetermined time intervals (e.g., 1, 2, 4, 8, 16, and 24 hours) to monitor the approach to equilibrium.

-

Quenching and Sample Dilution: Immediately cool the removed vials to room temperature to quench the reaction. Dilute the contents of each vial in a volumetric flask with the chosen solvent containing a known concentration of the internal standard.

-

GC Analysis: Inject an aliquot of each prepared sample into the GC-FID. The GC method should be optimized to achieve baseline separation of this compound, methyl tiglate, and the internal standard.[6][7] A typical temperature program would involve an initial hold followed by a ramp to a final temperature to ensure elution of all components.

-

Data Analysis:

-

Identify the peaks corresponding to this compound and methyl tiglate based on the retention times of pure standards.

-

Calculate the concentration of each isomer in the samples by comparing their peak areas to the peak area of the internal standard.

-

Plot the concentration ratio ([Methyl Tiglate] / [this compound]) against time. The ratio will plateau when the reaction has reached equilibrium.

-

Use the plateau value to calculate the equilibrium constant, Keq.

-

References

- 1. Methyl tiglate (CAS 6622-76-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Gibbs Free Energy and Equilibrium Constant — Calculation - Expii [expii.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. (E)-methyl tiglate, 6622-76-0 [thegoodscentscompany.com]

- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 7. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Esterification of Angelic Acid

For Researchers, Scientists, and Drug Development Professionals